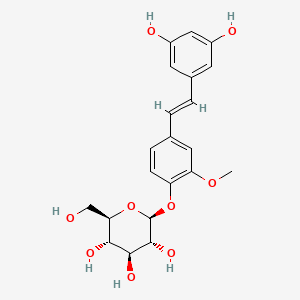

Gnetifolin E

Description

Structure

3D Structure

Properties

CAS No. |

140671-07-4 |

|---|---|

Molecular Formula |

C21H24O9 |

Molecular Weight |

420.4 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C21H24O9/c1-28-16-8-11(2-3-12-6-13(23)9-14(24)7-12)4-5-15(16)29-21-20(27)19(26)18(25)17(10-22)30-21/h2-9,17-27H,10H2,1H3/b3-2+/t17-,18-,19+,20-,21-/m1/s1 |

InChI Key |

CVPYYBCSHSCXJQ-DXKBKAGUSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C2=CC(=CC(=C2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC2=CC(=CC(=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Gnetifolin E: A Technical Guide to Its Natural Sources, Isolation, and Putative Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gnetifolin E is a naturally occurring stilbenoid, a class of phenolic compounds recognized for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the known natural sources of Gnetifolin E, details on its isolation from plant materials, and an exploration of its likely biological signaling pathways based on the activities of related stilbenoid compounds.

Natural Sources of Gnetifolin E

Gnetifolin E has been identified as a constituent of various plant species belonging to the genus Gnetum. While the presence of Gnetifolin E is confirmed, specific quantitative data on its concentration in these natural sources is limited in the available scientific literature. The primary plant species identified as natural sources of Gnetifolin E are:

-

Gnetum parvifolium : The lianas (stems) of this plant are a known source of a variety of stilbenoids, including Gnetifolin E.

-

Gnetum montanum : The lianas of this species have also been reported to contain Gnetifolin E among other stilbene derivatives.

-

Gnetum ula : This species is another documented source of Gnetifolin E.

Quantitative Data on Stilbenoids in Gnetum Species

Direct quantitative data for Gnetifolin E is scarce. However, to provide a contextual framework, the following table summarizes available data on the total phenolic and flavonoid content, as well as the yield of other stilbenoids from various Gnetum species. This information can offer an approximation of the potential yield of stilbenoid compounds from these plants.

| Plant Species | Plant Part | Compound/Class | Method | Yield/Concentration | Reference |

| Gnetum microcarpum | Lianas (acetone extract) | Malaysianol F (a stilbene trimer) | Radial Chromatography | 6.2 mg from 1.29 g subfraction | [1] |

| Gnetum microcarpum | Lianas (acetone extract) | Gnetol | Radial Chromatography | - | [2] |

| Gnetum microcarpum | Lianas (acetone extract) | Gnetucleistol C | Radial Chromatography | - | [2] |

| Gnetum microcarpum | Lianas (acetone extract) | Gnetucleistol D | Radial Chromatography | - | [2] |

| Gnetum gnemon | Dried Endosperms (50% EtOH extract) | Gnetin L | Column Chromatography & HPLC | 0.19 g from 23.0 g extract | [3] |

| Gnetum gnemon | Dried Endosperms (50% EtOH extract) | Gnetin C | Column Chromatography & HPLC | 1.15 g from 23.0 g extract | [3] |

| Gnetum gnemon | Dried Endosperms (50% EtOH extract) | Gnemonoside A | Column Chromatography & HPLC | - | [4] |

| Gnetum gnemon | Dried Endosperms (50% EtOH extract) | Resveratrol | Column Chromatography & HPLC | 62 mg from 23.0 g extract | [3] |

Experimental Protocols: Isolation of Stilbenoids from Gnetum Species

1. Plant Material Collection and Preparation:

-

Collect the desired plant parts (e.g., lianas of Gnetum parvifolium or Gnetum montanum).

-

Air-dry the plant material in a shaded, well-ventilated area to prevent degradation of phytochemicals.

-

Grind the dried plant material into a fine powder to increase the surface area for extraction.

2. Extraction:

-

Macerate the powdered plant material with a suitable organic solvent. Acetone and ethanol are commonly used for the extraction of stilbenoids.[2][4]

-

Perform the extraction at room temperature for an extended period (e.g., 24-48 hours) with occasional agitation.

-

Repeat the extraction process multiple times (typically 3 times) with fresh solvent to ensure maximum recovery of the target compounds.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

3. Fractionation:

-

The crude extract can be subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common solvent system is water and ethyl acetate.

-

Alternatively, Vacuum Liquid Chromatography (VLC) can be employed for a more efficient fractionation.[1] The crude extract is adsorbed onto a solid support (e.g., silica gel) and eluted with a gradient of solvents with increasing polarity.

4. Chromatographic Purification:

-

Column Chromatography: The fractions obtained from the previous step are further purified using column chromatography. Silica gel is a common stationary phase, and a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) is used as the mobile phase.[2][4]

-

Sephadex LH-20 Chromatography: This size-exclusion chromatography is effective for separating phenolic compounds. Methanol is a typical solvent for this step.

-

High-Performance Liquid Chromatography (HPLC): Preparative or semi-preparative HPLC is the final step to isolate pure Gnetifolin E. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of water (often with a small amount of acid like formic acid to improve peak shape) and an organic solvent like methanol or acetonitrile.[3]

5. Structure Elucidation:

-

The structure of the isolated Gnetifolin E is confirmed using various spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, and 2D-NMR): To elucidate the detailed chemical structure.

-

Mandatory Visualizations

Caption: Generalized workflow for the isolation of Gnetifolin E.

Putative Signaling Pathways of Gnetifolin E

Direct experimental evidence for the signaling pathways modulated by Gnetifolin E is not yet available. However, based on the well-documented activities of other stilbenoids like resveratrol, it is highly probable that Gnetifolin E exerts its biological effects, particularly its anti-inflammatory properties, through the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.[5][6]

1. Putative Modulation of the NF-κB Signaling Pathway:

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Stilbenoids are known to inhibit this pathway at multiple points.

Caption: Putative inhibition of the NF-κB pathway by Gnetifolin E.

2. Putative Modulation of the MAPK Signaling Pathway:

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation and other cellular processes. Stilbenoids have been shown to modulate the activity of different kinases within this pathway.

Caption: Putative modulation of the MAPK pathway by Gnetifolin E.

Conclusion

Gnetifolin E is a promising stilbenoid found in several species of the Gnetum genus. While quantitative data on its natural abundance is limited, this guide provides a framework for its isolation and purification. Based on the known bioactivities of related stilbenoids, Gnetifolin E is likely to exert anti-inflammatory effects through the modulation of the NF-κB and MAPK signaling pathways. Further research is warranted to quantify the levels of Gnetifolin E in its natural sources, optimize its isolation, and elucidate its precise molecular mechanisms of action to fully explore its therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. benthamopen.com [benthamopen.com]

- 3. Structural Studies on Stilbene Oligomers Isolated from the Seeds of Melinjo (Gnetum gnemon L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stilbenoids isolated from the seeds of Melinjo (Gnetum gnemon L.) and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stilbenes, a Versatile Class of Natural Metabolites for Inflammation—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to Gnetifolin E and Other Resveratrol Oligomers for Researchers and Drug Development Professionals

Introduction

Resveratrol, a naturally occurring stilbenoid found in various plants, has garnered significant attention for its diverse pharmacological activities. Beyond the monomer, a vast family of resveratrol oligomers, formed by the oxidative coupling of two or more resveratrol units, exhibits a broad spectrum of enhanced and novel biological effects. These complex polyphenolic compounds represent a promising frontier in the development of new therapeutic agents for a range of diseases, including cancer, inflammatory disorders, neurodegenerative conditions, and cardiovascular ailments. This technical guide provides a comprehensive overview of Gnetifolin E and other key resveratrol oligomers, with a focus on their biological activities, mechanisms of action, and the experimental methodologies used for their evaluation.

I. Quantitative Biological Activity of Resveratrol Oligomers

The biological efficacy of Gnetifolin E and other resveratrol oligomers has been quantified across a variety of assays. The following tables summarize key inhibitory concentration (IC50) values, providing a comparative view of their potency in different biological contexts.

Table 1: Anticancer and Cytotoxic Activities (IC50 Values in µM)

| Compound | Cell Line | Activity | IC50 (µM) | Reference |

| Gnetin C | HL60 (Human leukemia) | Cytotoxicity | 13 | [1] |

| Vaticanol C | SW480 (Colon cancer) | Cytotoxicity | < 5 | |

| Vaticanol C | DLD-1 (Colon cancer) | Cytotoxicity | < 5 | |

| Vaticanol C | COLO201 (Colon cancer) | Cytotoxicity | < 5 | |

| Vaticanol C | HL60 (Human leukemia) | Cytotoxicity | < 5 | |

| ε-Viniferin | Hep G2 (Liver cancer) | Antiproliferative | Not specified, but active | [2] |

| Resveratrol | Colon cancer cell lines | Antiproliferative | Not specified, but active | [2] |

| Atorvastatin | A375.2S (Melanoma) | Cytotoxicity | 0.02 | [3] |

| Levofloxacin | K562 (Leukemia) | Cytotoxicity | 10.4 | [3] |

| Ciprofloxacin | K562 (Leukemia) | Cytotoxicity | 19.5 | [3] |

| Gemifloxacin | K562 (Leukemia) | Cytotoxicity | 34.9 | [3] |

| Lansoprazole | K562 (Leukemia) | Cytotoxicity | 36.3 | [3] |

| Bet-TZ1 | A375 (Melanoma) | Cytotoxicity | 22.41 - 46.92 | [4] |

| Bet-TZ3 | A375 (Melanoma) | Cytotoxicity | 34.34 | [4] |

| 9-bromo-5-styryltetrazolo[1,5-c]quinazoline 3a | Cancer cell lines | Cytotoxicity | Significant | [5] |

| 9-bromo-5-(4-fluorostyryl)tetrazolo[1,5-c]quinazoline 3b | Cancer cell lines | Cytotoxicity | Significant | [5] |

| 5,9-bis((E)-4-fluorostyryl)tetrazolo[1,5-c]quinazoline 4e | MCF-7 (Breast cancer) | Cytotoxicity | 62 | [5] |

Table 2: Anti-inflammatory Activity (IC50 Values)

| Compound/Extract | Assay | IC50 | Reference |

| Stilbene oligopolymer | TNFα production inhibition | 4.6 x 10⁻⁶ mol·L⁻¹ | [6] |

| Isorhapotigenin | TNFα production inhibition | 9.3 x 10⁻⁵ mol·L⁻¹ | [6] |

| Compound 45 (from marine fungus) | NO production inhibition in RAW264.7 cells | 8.79 ± 1.22 µM | [7] |

| Compound 44 (from marine fungus) | NO production inhibition in RAW264.7 cells | 26.60 ± 1.15 µM | [7] |

| Compound 41 (from marine fungus) | NO production inhibition in RAW264.7 cells | 4.59 µM | [7] |

| Compound 61 (from marine fungus) | NO production inhibition in RAW264.7 cells | 7.18 ± 0.93 µM | [7] |

| Pyrazolo[1,5-a]quinazoline derivatives | NF-κB inhibition | 4.8 - 30.1 µM | [8] |

Table 3: Antidiabetic Activity (α-Glucosidase Inhibition)

| Compound | IC50 (µM) | Reference |

| Resveratrol Oligomer 1 | 12.56 ± 1.00 | [9] |

| Resveratrol Oligomer 2 | 23.98 ± 1.11 | [9] |

| Resveratrol Oligomer 3 | 7.17 ± 1.10 | [9] |

| Resveratrol Oligomer 4 | 31.74 ± 0.42 | [9] |

| Resveratrol Oligomer 5 | 16.95 ± 0.39 | [9] |

II. Key Signaling Pathways Modulated by Resveratrol Oligomers

Resveratrol and its oligomers exert their biological effects by modulating a complex network of intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for the rational design of novel therapeutics.

A. Anticancer Signaling Pathways

Resveratrol oligomers have been shown to interfere with cancer cell proliferation, survival, and metastasis by targeting key signaling cascades.

B. Anti-inflammatory Signaling Pathways

Chronic inflammation is a key driver of many diseases. Resveratrol oligomers can suppress inflammatory responses by inhibiting pro-inflammatory signaling pathways.

C. Neuroprotective Signaling Pathways

The neuroprotective effects of resveratrol and its oligomers are attributed to their ability to activate pro-survival pathways and inhibit pathways that lead to neuronal cell death.

III. Detailed Experimental Protocols

Reproducibility and accuracy are paramount in scientific research. This section provides detailed methodologies for key in vitro assays used to evaluate the biological activities of Gnetifolin E and other resveratrol oligomers.

A. MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11]

1. Materials:

-

MTT solution: 5 mg/mL in phosphate-buffered saline (PBS), filter-sterilized.

-

Solubilization solution: Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.

-

96-well microtiter plates.

-

Test compound (e.g., Gnetifolin E) dissolved in a suitable solvent (e.g., DMSO).

-

Cell culture medium.

-

Microplate reader.

2. Procedure for Adherent Cells:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.

-

After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.

-

Remove the medium containing MTT and add 100 µL of solubilization solution (e.g., DMSO) to each well.

-

Gently shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

-

Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Plot the percentage of cell viability against the concentration of the test compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).

B. α-Glucosidase Inhibition Assay

This assay is used to screen for potential antidiabetic agents by measuring the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion.[12][13][14]

1. Materials:

-

α-Glucosidase from Saccharomyces cerevisiae.

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

-

Phosphate buffer (e.g., 50 mM, pH 6.8).

-

Test compound (e.g., resveratrol oligomer) dissolved in a suitable solvent.

-

Acarbose as a positive control.

-

Sodium carbonate (Na₂CO₃) solution (e.g., 1 M) to stop the reaction.

-

96-well microtiter plate.

-

Microplate reader.

2. Procedure:

-

Add 50 µL of the test compound at various concentrations to the wells of a 96-well plate.

-

Add 50 µL of α-glucosidase solution (e.g., 0.5 U/mL in phosphate buffer) to each well.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 50 µL of pNPG solution (e.g., 5 mM in phosphate buffer) to each well.

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding 50 µL of Na₂CO₃ solution.

-

Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

3. Data Analysis:

-

Calculate the percentage of α-glucosidase inhibition using the formula: % Inhibition = [(Ac - As) / Ac] x 100 where Ac is the absorbance of the control (enzyme + substrate without inhibitor) and As is the absorbance of the sample (enzyme + substrate + inhibitor).

-

Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.

C. Cyclooxygenase (COX) Activity Assay

This assay measures the inhibition of COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway responsible for prostaglandin synthesis.[2][9][10][15][16]

1. Materials:

-

Purified COX-1 and COX-2 enzymes.

-

Arachidonic acid as the substrate.

-

A colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD for colorimetric assay, or a specific fluorometric probe).

-

Heme as a cofactor.

-

Assay buffer (e.g., Tris-HCl buffer, pH 8.0).

-

Test compound (e.g., Gnetifolin E).

-

Selective COX-1 and COX-2 inhibitors as controls (e.g., SC-560 for COX-1, Celecoxib for COX-2).

-

96-well plate.

-

Microplate reader (spectrophotometer or fluorometer).

2. General Procedure (Fluorometric Assay):

-

Prepare a reaction mixture containing the assay buffer, probe, and cofactor.

-

Add the test compound at various concentrations to the wells of a 96-well plate.

-

Add the COX enzyme (either COX-1 or COX-2) to the wells.

-

For total activity, a vehicle control is used. To differentiate between COX-1 and COX-2 inhibition, parallel wells can be set up with a known selective inhibitor.

-

Initiate the reaction by adding arachidonic acid to all wells simultaneously.

-

Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths over a period of time.

3. Data Analysis:

-

The rate of the reaction is determined from the slope of the fluorescence versus time plot.

-

Calculate the percentage of COX inhibition for each concentration of the test compound relative to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.

IV. Conclusion

Gnetifolin E and the broader class of resveratrol oligomers represent a rich and largely untapped source of potential therapeutic agents. Their diverse and potent biological activities, coupled with their complex mechanisms of action, make them a compelling area for further research and drug development. This technical guide provides a foundational resource for scientists in this field, offering a summary of quantitative data, insights into key signaling pathways, and detailed experimental protocols to facilitate further investigation into these remarkable natural compounds. As research progresses, a deeper understanding of the structure-activity relationships and the in vivo efficacy and safety of these oligomers will be crucial for translating their therapeutic promise into clinical applications.

References

- 1. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 2. abcam.com [abcam.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Natural Products from Marine-Derived Fungi with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. assaygenie.com [assaygenie.com]

- 10. abcam.com [abcam.com]

- 11. Resveratrol and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Effect of Resveratrol on the Cardiovascular System from Molecular Mechanisms to Clinical Results - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Effects of Resveratrol in Patients with Cardiovascular Disease and Heart Failure: A Narrative Review [mdpi.com]

- 14. Resveratrol Modulates Transforming Growth Factor-Beta (TGF-β) Signaling Pathway for Disease Therapy: A New Insight into Its Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. bioscience.co.uk [bioscience.co.uk]

The Biological Significance of Stilbenoids in Gnetum Species: A Technical Guide for Researchers and Drug Development Professionals

Introduction

The genus Gnetum, comprising a unique group of gymnosperms found in tropical regions, has long been a subject of ethnobotanical and phytochemical interest. Traditionally, various parts of Gnetum plants have been consumed as food and utilized in folk medicine to treat a range of ailments, including arthritis, bronchitis, and asthma.[1] Modern scientific investigation has unveiled that the therapeutic potential of Gnetum species can be largely attributed to their rich content of stilbenoids, a class of phenolic compounds with diverse and potent biological activities. This technical guide provides an in-depth overview of the biological significance of stilbenoids in Gnetum species, with a focus on their biosynthesis, diversity, and pharmacological activities, tailored for researchers, scientists, and drug development professionals.

Biosynthesis of Stilbenoids in Gnetum

The biosynthesis of stilbenoids in Gnetum species follows the general phenylpropanoid pathway, commencing with the amino acid phenylalanine. A series of enzymatic reactions catalyzed by phenylalanine ammonia-lyase (PAL), cinnamic acid 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL) leads to the formation of p-coumaroyl-CoA. This intermediate serves as a crucial branching point for the biosynthesis of various flavonoids and stilbenoids.

The key enzyme responsible for the formation of the characteristic stilbene backbone is stilbene synthase (STS). STS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce resveratrol, the foundational monomer for a vast array of stilbenoid derivatives.[2][3] The structural diversity of stilbenoids in Gnetum arises from subsequent oligomerization of resveratrol units, as well as modifications such as hydroxylation, methylation, and glycosylation.[3]

Diversity of Stilbenoids in Gnetum Species

Phytochemical investigations of various Gnetum species have led to the isolation and characterization of a remarkable diversity of stilbenoids, ranging from simple monomers to complex oligomers. These compounds are the primary contributors to the plants' bioactivities.

Key Stilbenoids Isolated from Gnetum Species:

-

Monomers: Resveratrol is the fundamental building block.

-

Dimers: Gnetin C is a prominent resveratrol dimer found in several Gnetum species.

-

Oligomers: Higher oligomers of resveratrol have also been identified.

-

Glucosides: Gnemonosides are glucosylated forms of stilbenoids, with gnemonosides A, C, and D being frequently reported.

The specific profile and concentration of these stilbenoids can vary between different Gnetum species and even between different parts of the same plant.

Biological Activities of Gnetum Stilbenoids

Stilbenoids from Gnetum species exhibit a wide spectrum of biological activities with significant potential for therapeutic applications. These activities are summarized below, with quantitative data presented in the subsequent tables.

Anti-inflammatory Activity

Gnetum stilbenoids have demonstrated potent anti-inflammatory effects through the inhibition of key inflammatory mediators. For instance, gnetol has been shown to inhibit the production of prostaglandin E2 (PGE2), a key player in the inflammatory cascade, with an IC50 value of 1.84 μM.[2] Other stilbenoids from Gnetum have been found to inhibit the production of tumor necrosis factor-alpha (TNF-α), another critical pro-inflammatory cytokine.

Antioxidant Activity

Many stilbenoids from Gnetum are powerful antioxidants. Their ability to scavenge free radicals has been demonstrated in various assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This antioxidant capacity is believed to underlie many of their other biological effects, including their anticancer and cardioprotective properties.

Anticancer and Cytotoxic Activity

Extracts from Gnetum species and isolated stilbenoids have shown significant cytotoxic effects against various cancer cell lines. For example, an extract from Gnetum montanum exhibited significant proliferation inhibition on colon cancer cells (SW480) with an IC50 value of 50.77 μg/mL. The anticancer mechanisms of these compounds are often linked to the induction of apoptosis and the modulation of key signaling pathways involved in cancer cell proliferation and survival.

Antidiabetic and Enzyme Inhibitory Activity

Certain stilbenoids from Gnetum gnemon have been found to inhibit enzymes involved in carbohydrate and lipid metabolism. Gnetin C, gnemonoside C, and gnemonoside D have been reported to inhibit α-amylase, an enzyme responsible for the breakdown of starch.[4] Additionally, some stilbenoids inhibit pancreatic lipase, which is involved in the digestion of dietary fats.[4] These findings suggest a potential role for Gnetum stilbenoids in the management of diabetes and obesity.

Antimicrobial Activity

Several stilbenoids isolated from Gnetum gnemon have demonstrated moderate antimicrobial activity against a range of foodborne microorganisms and enterobacteria, with the exception of gnemonoside A.[4] This suggests their potential application as natural food preservatives or as leads for the development of new antimicrobial agents.

Quantitative Data on Biological Activities

The following tables summarize the quantitative data for the biological activities of various stilbenoids and extracts from Gnetum species.

Table 1: Anti-inflammatory Activity of Gnetum Stilbenoids

| Compound/Extract | Assay | Target/Cell Line | IC50 Value | Reference(s) |

| Gnetol | PGE2 Inhibition | - | 1.84 μM | [2] |

| Indomethacin (Standard) | PGE2 Inhibition | - | 1.29 μM | [2] |

| Gnetum montanum Extract | TNF-α Inhibition | - | - | - |

Table 2: Anticancer/Cytotoxic Activity of Gnetum Stilbenoids and Extracts

| Compound/Extract | Cell Line | IC50 Value | Reference(s) |

| Gnetum montanum Extract | SW480 (Colon Cancer) | 50.77 μg/mL | - |

Table 3: Enzyme Inhibitory Activity of Gnetum Stilbenoids

| Compound | Enzyme | Activity | Reference(s) |

| Gnetin C | α-Amylase | Inhibitory | [4] |

| Gnemonoside C | α-Amylase | Inhibitory | [4] |

| Gnemonoside D | α-Amylase | Inhibitory | [4] |

| Gnetin C | Pancreatic Lipase | Inhibitory | [4] |

| Gnemonoside C | Pancreatic Lipase | Inhibitory | [4] |

| Gnemonoside D | Pancreatic Lipase | Inhibitory | [4] |

Table 4: Antioxidant and Antimicrobial Activities of Gnetum Stilbenoids

| Compound | Activity | Details | Reference(s) |

| Gnetin L, Gnetin C, Gnemonosides A, C, D, Resveratrol | DPPH Radical Scavenging | Similar to ascorbic acid and dl-α-tocopherol | [4] |

| Gnetin L, Gnetin C, Gnemonosides C, D, Resveratrol | Antimicrobial | Moderate activity | [4] |

Signaling Pathways Modulated by Gnetum Stilbenoids

The diverse biological activities of Gnetum stilbenoids are mediated through their interaction with various cellular signaling pathways. Understanding these molecular mechanisms is crucial for the development of targeted therapies.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and immune responses. Aberrant NF-κB signaling is implicated in numerous inflammatory diseases and cancers. Stilbenoids, including those from Gnetum, have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes such as those encoding for cytokines and cyclooxygenase-2 (COX-2).

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival, proliferation, and growth. This pathway is often hyperactivated in cancer. Gnetin C has been shown to inhibit the PI3K/Akt pathway, leading to the induction of apoptosis in cancer cells.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature concerning the biological activities of Gnetum stilbenoids.

Extraction and Isolation of Stilbenoids

A general workflow for the extraction and isolation of stilbenoids from Gnetum species is depicted below. The specific solvents and chromatographic conditions may vary depending on the target compounds and the plant material.

Detailed Protocol for Extraction from Gnetum gnemon Seeds:

-

Preparation of Plant Material: Dried endosperms of Gnetum gnemon are powdered.

-

Extraction: The powder is extracted with 50% ethanol. The resulting solution is filtered and concentrated to obtain a crude extract.

-

Column Chromatography: The crude extract is subjected to a series of column chromatography steps. This may include:

-

Highly porous polymer chromatography.

-

Octadecylated silica (ODS) column chromatography.

-

Hydroxypropylated dextran (LH-20) column chromatography.

-

Silica gel column chromatography.

-

-

Purification: Fractions containing the stilbenoids of interest are further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to yield pure compounds.

DPPH Radical Scavenging Assay

This assay is commonly used to evaluate the antioxidant activity of plant extracts and pure compounds.

Protocol:

-

Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol or ethanol) is prepared.

-

Reaction Mixture: The test sample (extract or pure compound) is mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Lipase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of pancreatic lipase.

Protocol:

-

Enzyme and Substrate Preparation: A solution of porcine pancreatic lipase is prepared. A suitable substrate, such as p-nitrophenyl butyrate (pNPB), is also prepared.

-

Reaction Mixture: The test sample is pre-incubated with the lipase solution.

-

Initiation of Reaction: The substrate is added to the mixture to start the enzymatic reaction.

-

Measurement: The formation of the product (p-nitrophenol from pNPB) is measured spectrophotometrically at a specific wavelength (e.g., 405 nm).

-

Calculation: The percentage of lipase inhibition is calculated by comparing the rate of the reaction in the presence and absence of the inhibitor.

α-Amylase Inhibition Assay

This assay determines the inhibitory effect of a compound on α-amylase, an enzyme involved in starch digestion.

Protocol:

-

Enzyme and Substrate Preparation: A solution of α-amylase and a starch solution are prepared.

-

Reaction Mixture: The test sample is pre-incubated with the α-amylase solution.

-

Enzymatic Reaction: The starch solution is added to the mixture and incubated.

-

Quantification of Reducing Sugars: The amount of reducing sugars produced is quantified using a reagent such as 3,5-dinitrosalicylic acid (DNSA), which produces a color change that can be measured spectrophotometrically.

-

Calculation: The percentage of α-amylase inhibition is calculated by comparing the amount of reducing sugars produced in the presence and absence of the inhibitor.

Conclusion and Future Perspectives

The stilbenoids found in Gnetum species represent a rich and diverse source of bioactive compounds with significant therapeutic potential. Their well-documented anti-inflammatory, antioxidant, anticancer, and enzyme inhibitory activities make them promising candidates for the development of new drugs and nutraceuticals. The detailed understanding of their biosynthesis, the ability to isolate and characterize a wide array of these compounds, and the elucidation of their mechanisms of action at the molecular level provide a solid foundation for future research.

For drug development professionals, the potent and multi-targeted nature of Gnetum stilbenoids offers exciting opportunities. Future research should focus on:

-

Lead Optimization: Structure-activity relationship (SAR) studies to design and synthesize more potent and selective analogs of naturally occurring stilbenoids.

-

Pharmacokinetic and Bioavailability Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) profiles of promising stilbenoids to improve their in vivo efficacy.

-

Clinical Trials: Conducting well-designed clinical trials to evaluate the safety and efficacy of Gnetum extracts and isolated stilbenoids in the prevention and treatment of human diseases.

-

Sustainable Sourcing: Developing sustainable cultivation and extraction methods for Gnetum species to ensure a consistent and environmentally friendly supply of these valuable compounds.

The continued exploration of the biological significance of stilbenoids from Gnetum species holds great promise for advancing human health and wellness.

References

- 1. Structural Studies on Stilbene Oligomers Isolated from the Seeds of Melinjo (Gnetum gnemon L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Gnetin C in Cancer and Other Diseases: What Do We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4.6. Prostaglandin (PGE2) Assay [bio-protocol.org]

Gnetifolin E Biosynthesis: A Technical Guide to a Promising Stilbenoid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the biosynthesis of Gnetifolin E, a resveratrol dimer with significant therapeutic potential, primarily found in plants of the Gnetum genus. This document outlines the core biosynthetic pathway, presents relevant quantitative data for key enzymatic steps, provides detailed experimental protocols for analysis, and includes visualizations to aid in understanding the complex processes involved.

Introduction to Gnetifolin E and its Significance

Gnetifolin E is a naturally occurring stilbenoid, specifically a dimer of resveratrol. Stilbenoids are a class of polyphenolic compounds recognized for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. Gnetifolin E, isolated from various Gnetum species, has garnered interest within the scientific community for its potential applications in drug discovery and development. Understanding its biosynthesis is crucial for optimizing production, exploring synthetic biology approaches, and identifying novel therapeutic targets.

The Core Biosynthesis Pathway of Gnetifolin E

The biosynthesis of Gnetifolin E is a multi-step process that begins with the general phenylpropanoid pathway, culminating in the production of the monomeric precursor, resveratrol. Subsequently, two molecules of resveratrol undergo oxidative coupling to form the dimeric structure of Gnetifolin E.

Phenylpropanoid Pathway: The Foundation

The initial stages of Gnetifolin E synthesis are shared with a vast array of plant secondary metabolites. This pathway converts the aromatic amino acid L-phenylalanine into p-coumaroyl-CoA, a key intermediate.

-

Step 1: Deamination of L-Phenylalanine. The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to produce cinnamic acid.

-

Step 2: Hydroxylation of Cinnamic Acid. Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, then hydroxylates cinnamic acid to yield p-coumaric acid.

-

Step 3: Activation of p-Coumaric Acid. Finally, 4-Coumarate:CoA Ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

Stilbene Synthase: The Gateway to Resveratrol

The commitment step towards stilbenoid biosynthesis is catalyzed by Stilbene Synthase (STS) . This enzyme is a type III polyketide synthase that condenses one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the characteristic C6-C2-C6 backbone of stilbenes, yielding trans-resveratrol. Transcriptome analysis of Gnetum parvifolium has identified candidate genes for PAL, C4H, 4CL, and STS, suggesting the operation of this pathway in the genus.[1][2]

Oxidative Coupling: The Dimerization to Gnetifolin E

The final and defining step in Gnetifolin E biosynthesis is the dimerization of two resveratrol molecules. This is believed to occur via an oxidative coupling mechanism, likely catalyzed by enzymes such as peroxidases (POD) or laccases (LAC) . These enzymes generate resveratrol radicals, which then couple to form the various resveratrol dimers, including Gnetifolin E. While the precise enzyme responsible for Gnetifolin E formation in Gnetum species has not been definitively identified, the involvement of oxidative enzymes is strongly suggested by biomimetic synthesis studies and the proposed biosynthetic pathways for other resveratrol oligomers in Gnetum.[3][4]

Below is a diagram illustrating the complete biosynthetic pathway.

Figure 1: The proposed biosynthetic pathway of Gnetifolin E from L-phenylalanine.

Quantitative Data on Key Biosynthetic Enzymes

Quantitative understanding of enzyme kinetics is paramount for metabolic engineering and drug development. While specific kinetic data for the enzymes from Gnetum species involved in Gnetifolin E biosynthesis are not yet available, the following tables summarize representative kinetic parameters for analogous enzymes from other plant species. This data provides a valuable reference for researchers in the field.

Table 1: Kinetic Parameters of Enzymes in the Phenylpropanoid Pathway

| Enzyme | Plant Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1M-1) |

| PAL | Petroselinum crispum | L-Phenylalanine | 38 | 276 | 7.3 x 106 |

| C4H | Helianthus tuberosus | trans-Cinnamic acid | 1.9 | 0.2 | 1.1 x 105 |

| 4CL | Arabidopsis thaliana | p-Coumaric acid | 8.8 | 1.1 | 1.25 x 105 |

Note: The data presented are representative values from the literature and may vary depending on the specific isoform, plant species, and experimental conditions.

Table 2: Kinetic Parameters of Stilbene Synthase

| Enzyme | Plant Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1M-1) |

| STS | Vitis vinifera | p-Coumaroyl-CoA | 15 | 0.02 | 1.3 x 103 |

| Malonyl-CoA | 10 | - | - |

Note: The data presented are representative values from the literature and may vary depending on the specific isoform, plant species, and experimental conditions.

Table 3: Kinetic Parameters of Resveratrol Dimerizing Enzymes

| Enzyme | Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1M-1) |

| Peroxidase | Armoracia rusticana | Resveratrol | 250 | 1.5 | 6.0 x 103 |

| Laccase | Trametes versicolor | Resveratrol | 50 | 0.8 | 1.6 x 104 |

Note: The data presented are for enzymes known to catalyze resveratrol dimerization and serve as a proxy, as the specific enzyme in Gnetum is uncharacterized.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Gnetifolin E biosynthesis.

Extraction and Quantification of Stilbenoids from Gnetum Plant Material

This protocol outlines a general procedure for the extraction and analysis of Gnetifolin E and its precursors from plant tissue.

Materials:

-

Fresh or lyophilized Gnetum plant material (leaves, stems, or roots)

-

Liquid nitrogen

-

Mortar and pestle

-

80% (v/v) Methanol

-

Centrifuge and centrifuge tubes

-

0.22 µm syringe filters

-

HPLC vials

-

High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or Mass Spectrometer (MS)

-

Analytical standards for resveratrol and Gnetifolin E

Procedure:

-

Freeze approximately 100 mg of fresh plant material in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle. For lyophilized tissue, use 20 mg.

-

Transfer the powdered tissue to a microcentrifuge tube and add 1 mL of 80% methanol.

-

Vortex the mixture vigorously for 1 minute.

-

Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifuge the extract at 13,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

-

Analyze the sample using HPLC. A typical method would involve a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile.

-

Monitor the absorbance at wavelengths relevant for stilbenoids (e.g., 306 nm and 320 nm).

-

Identify and quantify Gnetifolin E and resveratrol by comparing retention times and UV spectra with analytical standards. For more accurate identification, especially for novel compounds, LC-MS analysis is recommended.[5]

Enzyme Assay for Stilbene Synthase (STS)

This protocol describes an in vitro assay to measure the activity of Stilbene Synthase.

Materials:

-

Plant protein extract or purified STS enzyme

-

Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5)

-

p-Coumaroyl-CoA

-

[14C]-Malonyl-CoA (for radioactive assay) or unlabeled malonyl-CoA (for HPLC-based assay)

-

Stopping solution (e.g., ethyl acetate)

-

Scintillation cocktail and counter (for radioactive assay) or HPLC system (for non-radioactive assay)

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, p-coumaroyl-CoA, and the protein extract.

-

Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding malonyl-CoA (radiolabeled or unlabeled).

-

Incubate the reaction for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding an equal volume of ethyl acetate and vortexing vigorously.

-

Centrifuge to separate the phases.

-

For radioactive assay: Transfer a known volume of the ethyl acetate phase (containing the resveratrol product) to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure radioactivity.

-

For HPLC-based assay: Evaporate the ethyl acetate phase to dryness, redissolve the residue in a suitable solvent (e.g., methanol), and analyze by HPLC to quantify the resveratrol produced.

-

Calculate the enzyme activity based on the amount of product formed per unit time per amount of protein.

Assay for Resveratrol Dimerization Activity (Peroxidase/Laccase)

This protocol provides a general method to screen for enzymatic activity that can dimerize resveratrol.

Materials:

-

Plant protein extract

-

Reaction buffer (e.g., 50 mM sodium acetate buffer, pH 5.0)

-

Resveratrol

-

H2O2 (for peroxidase assay)

-

HPLC system

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, resveratrol, and the plant protein extract.

-

For peroxidase assay: Initiate the reaction by adding a low concentration of H2O2 (e.g., 0.1 mM).

-

For laccase assay: The reaction is initiated by the addition of the enzyme extract to the buffered resveratrol solution.

-

Incubate the reaction at room temperature with shaking.

-

At various time points, withdraw aliquots of the reaction mixture and stop the reaction by adding an equal volume of methanol or acetonitrile.

-

Analyze the aliquots by HPLC to monitor the decrease in the resveratrol peak and the appearance of new peaks corresponding to resveratrol dimers, including Gnetifolin E.

-

The identity of the product peaks can be confirmed by LC-MS analysis and comparison with authentic standards if available.

Visualizing Workflows and Relationships

Understanding the workflow of experiments and the logical relationships between different stages of biosynthesis is crucial. The following diagrams, created using Graphviz, illustrate these concepts.

References

- 1. Transcriptome Characterization of Gnetum parvifolium Reveals Candidate Genes Involved in Important Secondary Metabolic Pathways of Flavonoids and Stilbenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scholar.unair.ac.id [scholar.unair.ac.id]

- 5. mdpi.com [mdpi.com]

Gnetifolin E: A comprehensive review of its research landscape

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gnetifolin E, a stilbenoid compound, has been isolated from various species of the Gnetum genus. Stilbenoids are a class of natural phenols that have garnered significant attention in the scientific community for their diverse and potent biological activities. This technical guide provides a thorough review of the existing research on Gnetifolin E and related stilbenoids, with a focus on their potential therapeutic applications. Due to the limited availability of specific quantitative data for Gnetifolin E, this review also incorporates data from closely related stilbenoids and extracts from Gnetum species to provide a broader context for its potential bioactivities.

Biological Activities of Gnetifolin E and Related Stilbenoids

Research has indicated that stilbenoids isolated from Gnetum species, including Gnetifolin E, possess a range of biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.[1]

Anti-inflammatory Activity

Table 1: Anti-inflammatory Activity of Related Stilbenoids

| Compound/Extract | Assay | Cell Line/Model | IC50 / Effect | Reference |

| Resveratrol | LPS-induced NO production | RAW 264.7 macrophages | Dose-dependent inhibition | [2] |

| Resveratrol | TNF-α-induced NF-κB activation | Various cell lines | Dose-dependent suppression | [4] |

| Resveratrol | IL-1β-induced COX-2 expression | HMC-1 cells | Significant inhibition | [1] |

| Gnetum microcarpum extract | PGE2 production inhibition | Radioimmunoassay | IC50 values ranging from 1.84 µM for Gnetol | [6] |

Note: IC50 is the half-maximal inhibitory concentration.

Antioxidant Activity

Stilbenoids are recognized for their potent antioxidant properties, which are attributed to their ability to scavenge free radicals.

Table 2: Antioxidant Activity of Stilbenoids from Gnetum Species

| Compound/Extract | Assay | IC50 / Activity | Reference |

| Gnetin L, Gnetin C, Gnemonosides A, C, D, Resveratrol | DPPH radical scavenging | Similar to ascorbic acid and α-tocopherol | [7] |

| Gnetum gnemon root extract | Lipid peroxide inhibition, Superoxide scavenging | Active | [8] |

Note: DPPH is 2,2-diphenyl-1-picrylhydrazyl. IC50 is the half-maximal inhibitory concentration.

Cytotoxic Activity

The potential of stilbenoids as anticancer agents has been a subject of interest. While specific cytotoxic data for Gnetifolin E is limited, studies on related compounds and extracts from Gnetum provide insights into their potential in this area.

Table 3: Cytotoxic Activity of Related Stilbenoids and Gnetum Extracts

| Compound/Extract | Cell Line | Assay | IC50 | Reference |

| Gnemonols K, L, M; Gnemonoside K | Not specified | Not specified | Not specified | [8] |

Note: IC50 is the half-maximal inhibitory concentration.

Experimental Protocols

Detailed experimental protocols for Gnetifolin E are not extensively published. However, based on the literature for stilbenoid research, generalized protocols can be outlined.

Isolation of Stilbenoids from Gnetum Species

A common procedure for isolating stilbenoids from Gnetum species involves solvent extraction followed by chromatographic separation.[6][7][8][9]

Experimental Workflow: Isolation of Stilbenoids

Caption: Generalized workflow for the isolation of stilbenoids.

DPPH Radical Scavenging Assay

This assay is commonly used to evaluate the antioxidant activity of natural compounds.[10][11][12][13]

Methodology:

-

A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

The test compound (e.g., Gnetifolin E) at various concentrations is added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.

-

The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the sample). The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14][15][16][17][18]

Methodology:

-

Cells are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound (e.g., Gnetifolin E) and incubated for a specific duration (e.g., 24, 48, or 72 hours).

-

After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

The plate is incubated for a few hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

-

A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

-

The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of around 570 nm.

-

The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated.

Signaling Pathways

While the specific signaling pathways modulated by Gnetifolin E have not been extensively elucidated, the mechanisms of action of other stilbenoids, particularly resveratrol, in inflammation are well-studied and may provide a model for Gnetifolin E's activity.

Inhibition of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a key regulator of the inflammatory response. Resveratrol has been shown to inhibit the NF-κB signaling pathway.[2][3][4][5]

Signaling Pathway: Stilbenoid Inhibition of NF-κB

Caption: Proposed inhibition of the NF-κB pathway by stilbenoids.

Conclusion

Gnetifolin E, as a member of the stilbenoid family found in Gnetum species, holds promise for further investigation as a potential therapeutic agent. While research directly focused on Gnetifolin E is currently limited, the well-documented anti-inflammatory, antioxidant, and cytotoxic activities of related stilbenoids provide a strong rationale for its continued study. Future research should aim to isolate sufficient quantities of Gnetifolin E to perform comprehensive in vitro and in vivo studies to determine its specific biological activities, quantitative efficacy, and underlying molecular mechanisms. Such studies are crucial for validating its potential in drug development.

References

- 1. bohrium.com [bohrium.com]

- 2. Anti-inflammatory effect of resveratrol through the suppression of NF-κB and JAK/STAT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Anti-inflammatory effect of resveratrol through the suppression of NF-κB and JAK/STAT signaling pathways. | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Anti-Inflammatory Action and Mechanisms of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Stilbenoids isolated from the seeds of Melinjo (Gnetum gnemon L.) and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stilbene derivatives from Gnetum gnemon Linn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stilbenoids from the stem of Gnetum latifolium (Gnetaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 14. researchgate.net [researchgate.net]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. fivephoton.com [fivephoton.com]

- 17. abbexa.com [abbexa.com]

- 18. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Gnetifolin E: A Technical Guide to its Chemical Identity, Bioactivity, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gnetifolin E is a naturally occurring stilbenoid, a class of polyphenolic compounds found in various plant species. Belonging to the family of resveratrol oligomers, it has garnered scientific interest for its potential therapeutic properties, particularly its anti-inflammatory and neuroprotective effects. This technical guide provides an in-depth overview of Gnetifolin E, covering its chemical identification, key biological activities with available quantitative data, and detailed experimental protocols.

Chemical Identification

| Identifier | Value |

| IUPAC Name | (2S,3R,4S,5S,6R)-2-[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

| CAS Number | 140671-07-4 |

| Molecular Formula | C₂₁H₂₄O₉ |

| Molecular Weight | 420.41 g/mol |

Biological Activity

Anti-inflammatory Properties

Gnetifolin E has demonstrated notable anti-inflammatory activity, primarily through the inhibition of the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α). While specific IC₅₀ values for Gnetifolin E are not extensively reported, studies on closely related stilbenolignans isolated from the same plant source, Gnetum cleistostachyum, have shown moderate inhibitory activities on TNF-α production. For instance, the related compound Gnetifolin F exhibited an IC₅₀ value for the inhibition of TNF-α production, suggesting a similar potential for Gnetifolin E.

Table 1: Anti-inflammatory Activity of a Related Stilbenolignan

| Compound | Target | Assay | IC₅₀ (µM) | Source |

| Gnetifolin F | TNF-α Production | Murine Peritoneal Macrophages | Not explicitly stated for E, but moderate activity reported for related compounds. | [1] |

Potential Neuroprotective Effects

Stilbenoids, as a class, are recognized for their neuroprotective potential. While specific experimental data on the neuroprotective effects of Gnetifolin E is limited, the general neuroprotective activities of stilbenoids suggest that Gnetifolin E may also possess such properties. Further research is warranted to fully elucidate its specific mechanisms and efficacy in this area.

Experimental Protocols

Biomimetic Synthesis of Stilbenolignans (General Approach)

While a specific protocol for Gnetifolin E is not detailed, the biomimetic synthesis of related stilbenolignans from Gnetum cleistostachyum provides a viable methodological framework. This approach mimics the natural biosynthetic pathways of the compounds.

General Steps:

-

Starting Materials: Preparation of appropriate monomeric precursors, such as substituted cinnamic acid derivatives and other phenolic compounds.

-

Oxidative Coupling: Enzymatic or chemical oxidation to generate radical intermediates from the precursor molecules. Common oxidizing agents include horseradish peroxidase/H₂O₂ or metallic salts.

-

Radical-Radical Coupling: Spontaneous coupling of the generated radicals to form the dimeric or oligomeric stilbenoid backbone.

-

Cyclization and Rearrangement: Intramolecular reactions to form the final, complex structure of the target stilbenolignan.

-

Purification: Isolation and purification of the desired product using chromatographic techniques such as silica gel column chromatography and High-Performance Liquid Chromatography (HPLC).

Anti-inflammatory Assay: Inhibition of TNF-α Production

The following is a detailed protocol for assessing the anti-inflammatory activity of compounds like Gnetifolin E by measuring the inhibition of TNF-α production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials and Reagents:

-

Murine peritoneal macrophages or a suitable macrophage cell line (e.g., RAW 264.7).

-

Lipopolysaccharide (LPS) from Escherichia coli.

-

RPMI-1640 cell culture medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

-

Gnetifolin E (or test compound).

-

Enzyme-Linked Immunosorbent Assay (ELISA) kit for murine TNF-α.

-

Phosphate-buffered saline (PBS).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for cell viability assay.

Procedure:

-

Cell Culture: Culture the macrophage cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of Gnetifolin E for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 4-24 hours) to induce TNF-α production.

-

Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatants.

-

TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

-

Cell Viability Assay: Assess the cytotoxicity of Gnetifolin E using an MTT assay to ensure that the observed inhibition of TNF-α is not due to cell death.

-

Data Analysis: Calculate the percentage inhibition of TNF-α production for each concentration of Gnetifolin E and determine the IC₅₀ value.

High-Performance Liquid Chromatography (HPLC) Analysis (General Method)

A general reversed-phase HPLC method can be adapted for the analysis and quantification of Gnetifolin E.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of two solvents, typically:

-

Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape.

-

Solvent B: Acetonitrile or methanol.

-

-

Gradient Program: A linear gradient starting with a low percentage of Solvent B, gradually increasing to a high percentage over a set time to elute compounds of increasing hydrophobicity.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, e.g., 25-30°C.

-

Detection: Monitor the elution profile at a wavelength where Gnetifolin E exhibits strong absorbance (e.g., around 320 nm for stilbenoids).

-

Quantification: Use a calibration curve generated from pure Gnetifolin E standards of known concentrations.

Signaling Pathways and Logical Relationships

Gnetifolin E and the NF-κB Signaling Pathway

The inhibition of TNF-α production by Gnetifolin E suggests a potential interaction with the Nuclear Factor-kappa B (NF-κB) signaling pathway. TNF-α is a potent activator of the canonical NF-κB pathway, which plays a central role in inflammation. It is plausible that Gnetifolin E exerts its anti-inflammatory effects by modulating one or more components of this pathway, leading to a downstream reduction in the expression of NF-κB target genes, including TNF-α itself.

References

Gnetifolin E: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Gnetifolin E, a naturally occurring stilbenoid with noteworthy anti-inflammatory properties. This document consolidates key data on its chemical properties, biological activities, and the experimental methodologies used to elucidate its functions, with a focus on its potential as a therapeutic agent.

Core Compound Data: Gnetifolin E

Gnetifolin E is a stilbenoid found in plants of the Gnetum genus. Its chemical and physical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₄O₉ | [1] |

| Molecular Weight | 420.4 g/mol | [1] |

| IUPAC Name | (2S,3R,4S,5S,6R)-2-[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | [1] |

| CAS Number | 140671-07-4 | [1] |

Biological Activity: Anti-inflammatory Effects

Research has identified Gnetifolin E as a compound with potential anti-inflammatory activity. Studies on stilbenolignans isolated from Gnetum cleistostachyum, including Gnetifolin E, have demonstrated their ability to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine.

| Biological Target | Activity | Source |

| TNF-α Production | Moderate Inhibition | [1] |

The inhibition of TNF-α suggests that Gnetifolin E may interfere with inflammatory signaling pathways. While direct studies on Gnetifolin E's mechanism are limited, the known downstream effects of TNF-α provide a logical starting point for investigation. The primary signaling cascades activated by TNF-α are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Proposed Signaling Pathway and Experimental Workflow

Based on the known anti-inflammatory effects of stilbenoids and the central role of TNF-α in inflammation, a proposed mechanism of action for Gnetifolin E involves the modulation of the NF-κB and MAPK signaling pathways. The following diagrams illustrate this proposed pathway and a general workflow for its investigation.

Caption: Proposed anti-inflammatory signaling pathway of Gnetifolin E.

Caption: General experimental workflow for Gnetifolin E research.

Experimental Protocols

Isolation of Stilbenoids from Gnetum Species

The following is a general protocol for the extraction and isolation of stilbenoids, including Gnetifolin E, from Gnetum species, adapted from methodologies described in the literature.[2]

-

Plant Material Preparation: Dried and pulverized lianas of the Gnetum species are used as the starting material.

-

Extraction: The plant material is extracted with 65% ethanol under reflux. The solvent is then removed under vacuum to yield a crude residue.

-

Solvent Partitioning: The residue is further extracted with chloroform.

-

Column Chromatography: The chloroform extract is subjected to silica gel column chromatography.

-

Stationary Phase: Silica gel (100-200 mesh).

-

Mobile Phase: A gradient of chloroform-methanol is typically used for elution.

-

-

Further Purification: Fractions containing the compounds of interest are further purified using repeated silica gel column chromatography (200-300 mesh) and potentially other techniques like Sephadex LH-20 chromatography.

-

Compound Identification: The structure and relative configuration of the isolated compounds are determined by spectroscopic methods, including 1D and 2D NMR (¹H-NMR, ¹³C-NMR, HMBC, NOESY) and mass spectrometry (EI-MS, HR-EI-MS).

TNF-α Inhibition Assay

The following protocol outlines a general cell-based ELISA (Enzyme-Linked Immunosorbent Assay) to assess the inhibition of TNF-α production, a common method for evaluating anti-inflammatory activity.[3]

-

Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The cells are pre-treated with various concentrations of Gnetifolin E for a specified period (e.g., 1 hour).

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture and incubating for a defined time (e.g., 24 hours).

-

Supernatant Collection: The cell culture supernatant is collected.

-

ELISA: The concentration of TNF-α in the supernatant is quantified using a commercial ELISA kit according to the manufacturer's instructions.

-

A microplate is coated with a monoclonal antibody specific for TNF-α.

-

Samples and standards are added to the wells.

-

An enzyme-linked polyclonal antibody specific for TNF-α is added.

-

A substrate solution is added, and the color development is measured using a microplate reader.

-

-

Data Analysis: The percentage of TNF-α inhibition is calculated by comparing the absorbance of the treated wells to the untreated (control) wells. The IC₅₀ value (the concentration of the compound that inhibits 50% of the TNF-α production) is then determined.

Future Directions

While the anti-inflammatory potential of Gnetifolin E is evident, further research is required to fully elucidate its mechanism of action. Key areas for future investigation include:

-

Direct assessment of NF-κB and MAPK pathway modulation: Studies using techniques such as Western blotting to measure the phosphorylation status of key signaling proteins (e.g., IκBα, p65, ERK, JNK, p38) in response to Gnetifolin E treatment are needed.

-

In vivo studies: Animal models of inflammation should be employed to confirm the anti-inflammatory effects of Gnetifolin E and to evaluate its pharmacokinetic and pharmacodynamic properties.

-

Structure-activity relationship studies: Investigating the activity of Gnetifolin E analogs could provide insights into the key structural features required for its anti-inflammatory effects and could lead to the development of more potent derivatives.

This technical guide provides a foundation for researchers interested in the therapeutic potential of Gnetifolin E. The provided data and protocols offer a starting point for further investigation into this promising natural compound.

References

Methodological & Application

Gnetifolin E extraction protocol from Gnetum parvifolium

Topic: Gnetifolin E Extraction Protocol from Gnetum parvifolium

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gnetifolin E, a resveratrol dimer, is a stilbenoid found in Gnetum parvifolium, a plant species with a history of use in traditional medicine. Stilbenoids from Gnetum species have garnered significant interest in the scientific community due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. This document provides a detailed protocol for the extraction and purification of Gnetifolin E from the lianas of Gnetum parvifolium, based on established phytochemical isolation techniques. The protocol is designed to be a valuable resource for researchers investigating the therapeutic potential of this and related compounds.

Data Presentation

The following table summarizes the quantitative data associated with a typical extraction and purification process for Gnetifolin E from Gnetum parvifolium. Please note that these values are illustrative and may vary depending on the specific batch of plant material and laboratory conditions.

| Parameter | Value | Notes |

| Plant Material | ||

| Starting Material | Dried lianas of Gnetum parvifolium | 1.0 kg |

| Extraction | ||

| Solvent | Acetone | 5 L |

| Extraction Time | 48 hours | At room temperature with occasional stirring |

| Number of Extractions | 3 | |

| Crude Acetone Extract Yield | 55 g | After solvent evaporation |

| Solvent Partitioning | ||

| Ethyl Acetate Fraction Yield | 25 g | From the crude acetone extract |

| Column Chromatography: Silica Gel | ||

| Stationary Phase | Silica gel (70-230 mesh) | 500 g |

| Mobile Phase | Gradient of n-hexane and ethyl acetate | |

| Fraction F3 Yield (Gnetifolin E enriched) | 5.2 g | Eluted with n-hexane:ethyl acetate (7:3) |

| Column Chromatography: Sephadex LH-20 | ||

| Stationary Phase | Sephadex LH-20 | 100 g |

| Mobile Phase | Methanol | |

| Purified Gnetifolin E Fraction Yield | 350 mg | |

| Preparative Thin-Layer Chromatography (TLC) | ||

| Stationary Phase | Silica gel GF254 | |

| Mobile Phase | Chloroform:Methanol (9:1) | |

| Final Yield of Gnetifolin E | 85 mg | >95% purity by HPLC |

Experimental Protocols

This section details the step-by-step methodology for the extraction and isolation of Gnetifolin E from the dried lianas of Gnetum parvifolium.

1. Plant Material Preparation

-

Air-dry the lianas of Gnetum parvifolium in a well-ventilated area, protected from direct sunlight.

-

Once thoroughly dried, grind the plant material into a coarse powder using a mechanical grinder.

2. Extraction

-

Macerate the powdered plant material (1.0 kg) in acetone (5 L) at room temperature for 48 hours with occasional agitation.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process two more times with fresh acetone.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude acetone extract.

3. Solvent Partitioning

-

Suspend the crude acetone extract in distilled water (500 mL) and partition successively with an equal volume of ethyl acetate (3 x 500 mL).

-

Separate the ethyl acetate layer using a separatory funnel.

-

Combine the ethyl acetate fractions and dry them over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield the ethyl acetate fraction.

4. Silica Gel Column Chromatography

-

Pre-adsorb the ethyl acetate fraction onto a small amount of silica gel.

-

Pack a glass column (5 cm diameter, 60 cm length) with silica gel (500 g) in n-hexane.

-

Load the pre-adsorbed sample onto the top of the column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

-

Collect fractions of 100 mL each and monitor them by thin-layer chromatography (TLC) using a mobile phase of chloroform:methanol (9:1) and visualization under UV light (254 nm).

-

Combine the fractions containing the compound of interest (Gnetifolin E).

5. Sephadex LH-20 Column Chromatography

-

Dissolve the Gnetifolin E-enriched fraction in a minimal amount of methanol.

-

Apply the solution to a Sephadex LH-20 column (2.5 cm diameter, 100 cm length) equilibrated with methanol.

-

Elute the column with methanol at a flow rate of 1 mL/min.

-

Collect fractions and monitor by TLC as described previously.

-

Combine the fractions containing pure Gnetifolin E.

6. Preparative Thin-Layer Chromatography (TLC)

-

For final purification, apply the partially purified Gnetifolin E fraction to preparative TLC plates (silica gel GF254, 20x20 cm, 0.5 mm thickness).

-

Develop the plates in a saturated chamber with a mobile phase of chloroform:methanol (9:1).

-

Visualize the bands under UV light (254 nm).

-

Scrape the band corresponding to Gnetifolin E from the plate.

-

Extract the compound from the silica gel with methanol, filter, and evaporate the solvent to obtain pure Gnetifolin E.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the extraction and purification of Gnetifolin E from Gnetum parvifolium.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Gnetifolin E

Abstract

This application note details a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Gnetifolin E. The method is suitable for the determination of Gnetifolin E in various sample matrices, including plant extracts and pharmaceutical formulations. The described protocol offers excellent linearity, precision, and accuracy, making it a valuable tool for researchers, scientists, and professionals involved in drug development and natural product analysis.

Introduction

Gnetifolin E is a stilbenoid, a class of naturally occurring phenolic compounds, found in various Gnetum species. Stilbenoids, including the well-known resveratrol, have garnered significant interest due to their diverse pharmacological activities. Accurate and reliable quantification of Gnetifolin E is crucial for quality control, pharmacokinetic studies, and the overall development of related therapeutic agents. This document provides a detailed protocol for a validated HPLC method for Gnetifolin E analysis.

Experimental

Instrumentation and Consumables

-

HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a UV-Vis detector.

-

Analytical column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Syringe filters: 0.45 µm PTFE or PVDF.

-

HPLC grade acetonitrile, methanol, and water.

-

Formic acid (analytical grade).

-

Gnetifolin E reference standard.

Chromatographic Conditions

A gradient elution was developed to ensure optimal separation of Gnetifolin E from other components in the sample matrix.

| Parameter | Condition |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Program | 0-5 min: 10% B; 5-20 min: 10-50% B; 20-25 min: 50-90% B; 25-30 min: 90% B; 30-35 min: 10% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection | UV at 320 nm |

Method Validation Summary

The method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). The results are summarized in the table below.

| Parameter | Result |

| Linearity (r²) | > 0.999 |

| Concentration Range | 0.5 - 100 µg/mL |

| Retention Time | Approximately 15.8 min |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

| LOD | 0.1 µg/mL |

| LOQ | 0.5 µg/mL |

Protocols

1. Standard Solution Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of Gnetifolin E reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 90% A, 10% B) to achieve concentrations ranging from 0.5 to 100 µg/mL.

2. Sample Preparation (from Plant Material)

-

Extraction: Weigh 1 g of dried and powdered plant material. Add 20 mL of methanol and sonicate for 30 minutes.

-